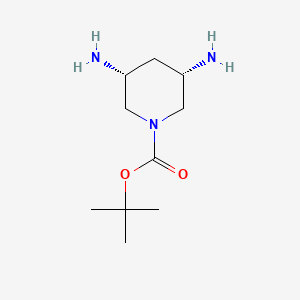
2-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole derivatives are an important class of compounds due to their diverse biological activities and applications in pharmaceutical chemistry. The compound "2-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide" belongs to this class and is of interest for its potential chemical and pharmacological properties.
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves condensation reactions, cyclization, and substitutions. For example, a study on the synthesis of dipeptidyl peptidase IV inhibitors identified derivatives incorporating the 6-substituted benzothiazole group showing potent activity, indicating a method that could potentially be applied or adapted for synthesizing the compound of interest (Nitta et al., 2008).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Cytotoxic Activities
2-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide derivatives have been explored for their antimicrobial and cytotoxic activities. A study by Dawbaa et al. (2021) synthesized a range of these derivatives and tested them for antibacterial and anticandidal effects, as well as cytotoxicity against various human and mouse cell lines (Dawbaa et al., 2021).
Antinociceptive Activity
Research on the antinociceptive properties of benzothiazol-2-yl)propanamide derivatives, which are closely related to 2-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide, has been conducted. Önkol et al. (2004) synthesized such derivatives and evaluated their effectiveness in various pain tests, comparing them to standard drugs like aspirin (Önkol et al., 2004).
Anticancer Activity
The potential anticancer activity of benzothiazole derivatives has been a subject of interest. Havrylyuk et al. (2010) screened several novel 4-thiazolidinones with a benzothiazole moiety for their antitumor properties, revealing significant activity against various cancer cell lines (Havrylyuk et al., 2010).
Luminescent Properties
Benzothiazole derivatives, including those similar to 2-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide, have been studied for their luminescent properties. Lu et al. (2017) investigated the emission properties of several benzothiazole derivatives, revealing their potential in white light emission applications (Lu et al., 2017).
Corrosion Inhibition
The use of benzothiazole derivatives in corrosion inhibition has been researched. Hu et al. (2016) synthesized two such derivatives and tested their efficacy in protecting steel against corrosion in acidic environments (Hu et al., 2016).
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . Therefore, it’s plausible that this compound may target enzymes or proteins essential for the survival of Mycobacterium tuberculosis.
Mode of Action
Benzothiazole derivatives have been shown to inhibit the growth ofM. tuberculosis . The compound likely interacts with its target(s) in a way that disrupts essential biochemical processes, leading to the death of the bacteria.
Biochemical Pathways
Given the anti-tubercular activity of benzothiazole derivatives, it’s likely that the compound interferes with pathways crucial for the survival and replication ofM. tuberculosis .
Result of Action
Based on the known anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound likely leads to the death ofM. tuberculosis cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and activity .
Eigenschaften
IUPAC Name |
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S/c1-6(12)10(15)14-11-13-8-4-3-7(16-2)5-9(8)17-11/h3-6H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPSOVKZBBFHTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=C(S1)C=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

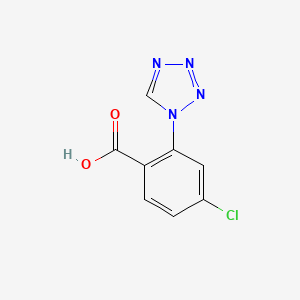
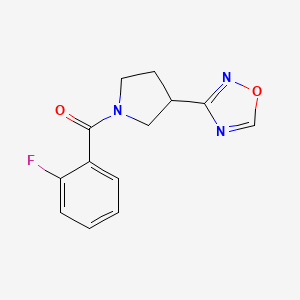
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B2482582.png)
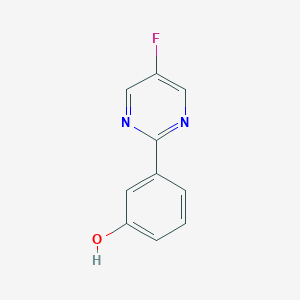

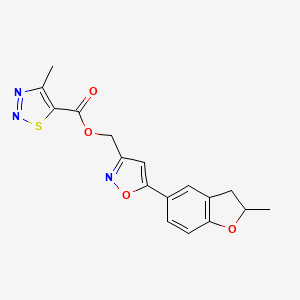
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2482589.png)


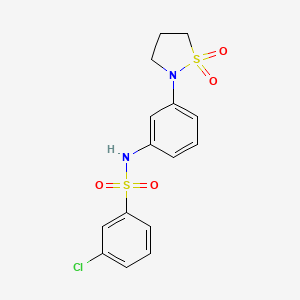
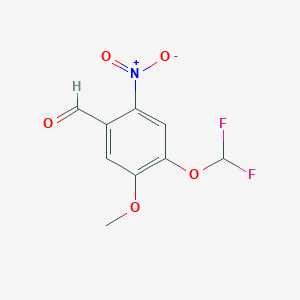
![N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide](/img/structure/B2482598.png)
